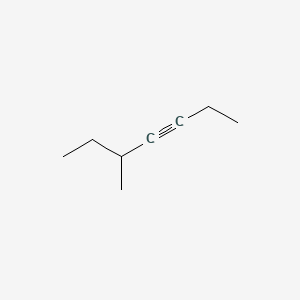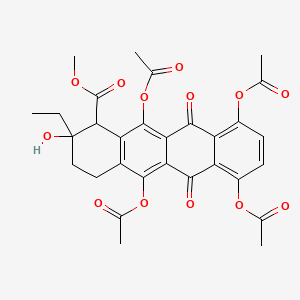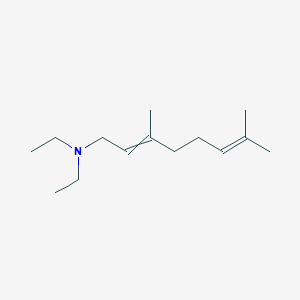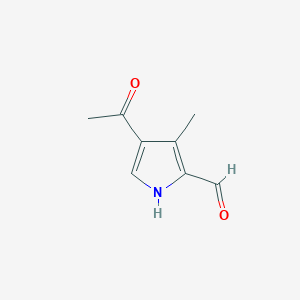![molecular formula C6H3N3O4 B13797324 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone CAS No. 52560-24-4](/img/structure/B13797324.png)
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone is a heterocyclic compound that belongs to the family of pyrrolopyrazines These compounds are characterized by their fused ring structure, which includes both pyrrole and pyrazine rings
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of a suitable pyrazine derivative with a pyrrole derivative in the presence of a cyclizing agent can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth and proliferation. The exact pathways involved may include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the positioning of nitrogen atoms and substituents.
Pyrido[2,3-b]pyrazines: These compounds have a similar core structure but differ in the arrangement of the rings and functional groups.
Quinoxalines: These compounds also feature a fused ring system but with different heteroatoms and substituents.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
52560-24-4 |
|---|---|
Formule moléculaire |
C6H3N3O4 |
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
1,4-dihydropyrrolo[3,4-b]pyrazine-2,3,5,7-tetrone |
InChI |
InChI=1S/C6H3N3O4/c10-3-1-2(4(11)9-3)8-6(13)5(12)7-1/h(H,7,12)(H,8,13)(H,9,10,11) |
Clé InChI |
JCQFLMWRKBYHKH-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=O)NC1=O)NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


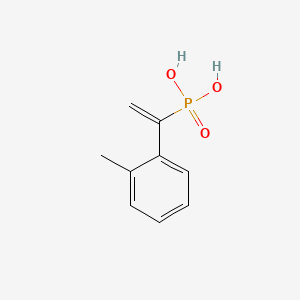



![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
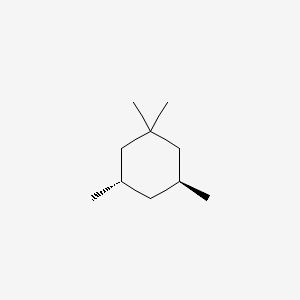
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
